(oxetan-3-yl)urea

mTOR inhibition kinase inhibitor cancer cell assay

(Oxetan-3-yl)urea is a unique, bifunctional building block that combines a strained oxetane ring with a primary urea pharmacophore. It is essential for medicinal chemistry programs aiming to optimize ADMET properties without compromising target engagement. The oxetane motif acts as a three-dimensional bioisostere, empirically validated to increase aqueous solubility 4- to >4000-fold and reduce metabolic clearance compared to gem-dimethyl or carbonyl analogs. This makes it a critical intermediate for synthesizing patent-protected NEK7 inhibitors (e.g., US11161852) and optimizing mTOR inhibitor scaffolds where a 37 nM cellular IC50 has been demonstrated. Procure this specific compound to introduce conformational constraint and lower logD into your lead series.

Molecular Formula C4H8N2O2
Molecular Weight 116.1
CAS No. 1565719-57-4
Cat. No. B6203431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(oxetan-3-yl)urea
CAS1565719-57-4
Molecular FormulaC4H8N2O2
Molecular Weight116.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Oxetan-3-yl)urea CAS 1565719-57-4: Procurement-Ready Oxetane-Urea Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


(Oxetan-3-yl)urea (CAS 1565719-57-4) is a bifunctional small-molecule building block that combines a strained oxetane heterocycle with a primary urea pharmacophore [1]. This compound serves as a versatile intermediate for constructing kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and other bioactive molecules where the oxetane ring is employed to modulate lipophilicity, metabolic stability, and conformational constraint [2]. It is commercially available as a research-grade building block with a molecular formula of C4H8N2O2 and a molecular weight of 116.12 g/mol [1].

Why (Oxetan-3-yl)urea Cannot Be Replaced by Simpler Ureas or Alternative Bioisosteres in Lead Optimization


Substituting (oxetan-3-yl)urea with a generic alkyl- or aryl-urea eliminates the specific conformational and physicochemical advantages conferred by the oxetane ring. The oxetane motif functions as a three-dimensional bioisostere that can replace gem-dimethyl, carbonyl, or cyclopropyl groups while imparting a distinct vector and a lower logD [1]. Empirical analyses of oxetane-containing drug candidates demonstrate that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by 4- to >4000-fold and reduce metabolic clearance, outcomes that are not achievable with simple urea analogs lacking this strained ring [1]. Consequently, procurement of (oxetan-3-yl)urea is essential for medicinal chemistry programs aiming to optimize ADMET properties without compromising target engagement.

Quantitative Differentiation of (Oxetan-3-yl)urea Against Structural Analogs: A Comparator-Based Evidence Guide


mTOR Cellular Inhibition: (Oxetan-3-yl)urea-Containing Derivative Demonstrates 37 nM IC50 in NCI-PC3 Cells

A derivative incorporating the (oxetan-3-yl)urea substructure, (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl)phenyl)-3-(oxetan-3-yl)urea (CHEMBL1774357), exhibited an IC50 of 37 nM against mTOR in human NCI-PC3 prostate cancer cells, measured via inhibition of Akt phosphorylation at Ser473 [1]. In contrast, a related oxetane-containing urea inhibitor targeting a different kinase (Chk1) displayed an IC50 of 7 nM under distinct assay conditions [2], highlighting that the biological activity of (oxetan-3-yl)urea derivatives is highly target-dependent and not interchangeable across kinase families.

mTOR inhibition kinase inhibitor cancer cell assay

NEK7 Kinase Inhibition: (Oxetan-3-yl)urea-Containing Compound Achieves 225 nM IC50 in Patented NLRP3 Inflammasome Inhibitor Series

The compound 1-(4-(4-amino-7-(oxetan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)-3-(3-(tert-butyl)isoxazol-5-yl)urea, disclosed in US11161852 and US11713321, inhibits NEK7 kinase with an IC50 of 225 nM [1]. NEK7 is a critical mediator of NLRP3 inflammasome activation, a pathway implicated in type 2 diabetes, atherosclerosis, and neurodegenerative diseases [2]. While this IC50 value is modest compared to some optimized clinical candidates, it establishes a clear structure-activity relationship for the (oxetan-3-yl)urea motif in a patent-protected chemical series.

NEK7 kinase NLRP3 inflammasome patented inhibitor

Solubility Enhancement Potential: Oxetane Substitution Increases Aqueous Solubility by 4- to >4000-Fold Relative to gem-Dimethyl Analogs

A comprehensive analysis of oxetane-containing drug candidates reveals that replacing a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing metabolic degradation rates [1]. This class-level insight is directly applicable to (oxetan-3-yl)urea: its oxetane moiety is expected to confer significantly higher aqueous solubility compared to a hypothetical gem-dimethyl urea analog (e.g., 3,3-dimethylazetidin-2-one derivatives).

solubility oxetane bioisostere lead optimization

Metabolic Stability: Oxetane-Containing Compounds Exhibit Reduced Clearance Compared to Non-Oxetane Counterparts

Systematic evaluation of oxetane bioisosteres has shown that introducing an oxetane ring often lowers metabolic clearance rates relative to gem-dimethyl or carbonyl-containing analogs [1]. While direct clearance data for (oxetan-3-yl)urea itself are not publicly available, the compound's oxetane moiety is a validated design element for reducing CYP-mediated oxidation and improving in vivo half-life [1].

metabolic stability clearance ADMET

High-Impact Application Scenarios for (Oxetan-3-yl)urea in Drug Discovery and Chemical Biology


mTOR Kinase Inhibitor Lead Optimization

Integrate (oxetan-3-yl)urea as a urea-linker or terminal cap in mTOR inhibitor scaffolds. The 37 nM cellular IC50 observed for the oxetane-urea derivative CHEMBL1774357 in NCI-PC3 cells [1] validates this substructure as a viable starting point for optimizing potency and selectivity against the mTOR pathway.

NEK7/NLRP3 Inflammasome Inhibitor Development

Utilize (oxetan-3-yl)urea as a key building block for synthesizing patent-protected NEK7 inhibitors (US11161852, US11713321). The 225 nM IC50 against NEK7 [2] supports its use in developing therapeutics for inflammasome-driven diseases such as type 2 diabetes and atherosclerosis.

Solubility- and Stability-Driven Lead Optimization Across Kinase Programs

Incorporate (oxetan-3-yl)urea into lead series where poor aqueous solubility or high metabolic clearance is limiting progression. The oxetane ring is empirically validated to increase solubility 4- to >4000-fold and reduce clearance [3], enabling property-based design without sacrificing target engagement.

PROTAC Linker and E3 Ligase Ligand Synthesis

Deploy (oxetan-3-yl)urea as a conformationally restricted linker or as a precursor to oxetane-containing E3 ligase ligands. Its bifunctional urea group provides a hydrogen-bonding pharmacophore, while the oxetane ring introduces three-dimensionality that can enhance PROTAC ternary complex formation and degradation efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (oxetan-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.